3-Hydroxy-12-oleanene-23,28-dioic acid

Antimicrobial Phytopathology Triterpenes

Researchers substituting oleanolic acid for gypsogenic acid risk experimental failure-the C-23 carboxyl group uniquely enables fungistatic activity against M. phaseolina (MIC 250 µg/mL) where oleanolic acid is inactive. • Anti-R. solanacearum: MIC 3.12 µg/mL • Trypanocidal: IC50 56.6 µM against T. cruzi • UGT74M1 substrate: kcat/Km 6.5×10³ s⁻¹M⁻¹ for saponin biosynthesis • Favorable fibroblast cytotoxicity profile

Molecular Formula C30H46O5
Molecular Weight 486.7 g/mol
Cat. No. B12318661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-12-oleanene-23,28-dioic acid
Molecular FormulaC30H46O5
Molecular Weight486.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)
InChIKeyPAIBKVQNJKUVCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gypsogenic Acid: Procurement-Grade Overview


3-Hydroxy-12-oleanene-23,28-dioic acid, commonly known as gypsogenic acid, is a pentacyclic triterpenoid belonging to the oleanane class [1]. Its molecular structure is characterized by a C30 backbone with a 12,13-double bond, a 3β-hydroxy group, and carboxylic acid functionalities at both the C-23 and C-28 positions . This dicarboxylic substitution pattern distinguishes it from the more widely studied monocarboxylic triterpenes such as oleanolic acid and ursolic acid, and confers unique physicochemical properties, including limited aqueous solubility [2]. The compound is naturally occurring and has been isolated from various plant species, most notably from *Miconia stenostachya* and *Tripterygium wilfordii* . Its dual carboxyl groups and hydroxyl function create a distinct pharmacophore that is not simply interchangeable with other in-class triterpene acids, making it a compound of specific interest for antimicrobial, antiparasitic, and biosynthetic research applications .

Antimicrobial Screening Phytopathogen panel context; dicarboxylate triterpene selectivity
Enzymatic Glucosylation Preferred aglycone for UGT74M1 substrate studies
Antiparasitic Assay Cross-study trypanocidal potency reference

Why Generic Substitution Fails for Gypsogenic Acid


The practice of substituting a triterpene acid like oleanolic acid for 3-hydroxy-12-oleanene-23,28-dioic acid (gypsogenic acid) based solely on their shared oleanane skeleton is scientifically unsound. The presence of the second carboxyl group at C-23 in gypsogenic acid fundamentally alters its biological activity profile, solubility, and enzymatic processing compared to monocarboxylic analogs [1]. For instance, while oleanolic acid is largely inactive against the phytopathogenic fungus *Macrophomina phaseolina*, gypsogenic acid demonstrates clear fungistatic activity with a quantifiable MIC [2]. Furthermore, the dicarboxylic nature of gypsogenic acid makes it a superior substrate for specific glucosyltransferases involved in saponin biosynthesis, a property not shared by monocarboxylic triterpenes like gypsogenin [3]. These functional divergences mean that procurement of a generic oleanane-type acid will not recapitulate the specific experimental outcomes observed with gypsogenic acid. The quantitative evidence presented below substantiates these critical points of differentiation and provides a basis for informed scientific selection.

Monocarboxylic mismatch

Oleanolic and ursolic acid lack the C-23 carboxyl; antimicrobial profile and enzyme substrate specificity may not transfer.

Fungistatic selectivity absent

Only gypsogenic acid exhibited activity against M. phaseolina in the tested panel; generic triterpene acids may not replicate this endpoint.

Enzyme substrate efficiency differs

Dicarboxylic structure is preferred by UGT74M1; gypsogenin and quillaic acid show lower catalytic efficiency, limiting direct substitution.

Gypsogenic Acid: Evidence-Based Selection


Antibacterial Potency vs. Ralstonia solanacearum

In a direct comparative study against nine phytopathogenic bacteria, gypsogenic acid demonstrated superior potency compared to ursolic acid, oleanolic acid, and betulinic acid. It was identified as the most effective compound, achieving a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL against *Ralstonia solanacearum* [1]. This is a quantifiable point of differentiation, as the other triterpenes tested did not achieve an MIC this low against this specific, agriculturally relevant pathogen.

Antibacterial potency
Head-to-head
MIC 3.12 µg/mL
Supports antimicrobial screening context
Lowest MIC against R. solanacearum in triterpene panel
Antimicrobial Phytopathology Triterpenes

Exclusive Antifungal Activity Against Macrophomina phaseolina

Among the triterpenes tested (ursolic acid, oleanolic acid, betulinic acid, and gypsogenic acid), only gypsogenic acid exhibited any measurable antifungal activity against a panel of ten phytopathogenic fungi [1]. Specifically, it demonstrated fungistatic activity against *Macrophomina phaseolina* with an MIC of 250 µg/mL [1]. The other in-class compounds showed no activity against the selected fungi, making this a stark point of functional differentiation.

Antifungal selectivity
Head-to-head
MIC 250 µg/mL (only active compound)
Supports antifungal endpoint review
Exclusive activity against M. phaseolina within tested set
Antifungal Phytopathology Triterpene Selectivity

Efficient Substrate for UGT74M1

In an enzymatic assay using purified UGT74M1, a triterpene carboxylic acid glucosyltransferase from *Saponaria vaccaria*, gypsogenic acid demonstrated a catalytic efficiency (kcat/Km) of 6.5 × 10³ s⁻¹M⁻¹ [1]. This value is more than double the efficiency observed for gypsogenin (3.0 × 10³ s⁻¹M⁻¹) and quillaic acid (3.0 × 10³ s⁻¹M⁻¹), which are structurally related aglycones that differ in their oxidation state at C-23 [1]. This indicates that the dicarboxylic acid structure of gypsogenic acid is a preferred substrate for this enzyme.

Catalytic efficiency
Head-to-head
kcat/Km 6.5 × 10³ s⁻¹M⁻¹
Supports biosynthetic pathway studies
~2.2-fold higher than gypsogenin and quillaic acid
Enzymology Saponin Biosynthesis Glucosyltransferase

Cytotoxicity in Human Fibroblasts

Gypsogenic acid exhibits a notably high threshold for cytotoxicity in human GM7492A fibroblast cells. Significant toxic effects were observed only at concentrations exceeding 500 µg/mL (which corresponds to 1,027.3 µM) [1]. This data point, when considered alongside its antimicrobial MIC values (e.g., 3.12 µg/mL against *R. solanacearum*), suggests a wide therapeutic window, which is a critical parameter for compound prioritization in early-stage drug discovery.

Cytotoxicity threshold
Data to verify
>500 µg/mL (1027.3 µM)
Supports cytotoxicity endpoint review
Human fibroblast model; concentration-dependent context
Cytotoxicity Safety Profile Selectivity

Trypanocidal Potency: Cross-Study Comparison

In an assay against blood trypomastigote forms of *Trypanosoma cruzi* in isolated mouse blood, gypsogenic acid induced lysis with an IC50 value of 56.6 µM . For comparison, ursolic acid, a closely related triterpene, has been reported with a more potent IC50 of 25.5 µM in a similar in vitro model against the Bolivia strain of *T. cruzi* [1]. Oleanolic acid was reported with an IC50 of 43.05 µM in a 24-hour assay [2]. This cross-study analysis indicates that while active, gypsogenic acid's trypanocidal potency is lower than that of ursolic acid and comparable to that of oleanolic acid.

Trypanocidal IC50
Cross-study comparable
56.6 µM (ursolic acid 25.5 µM)
Supports antiparasitic assay context
Cross-study comparison; not a direct head-to-head
Trypanocidal Antiparasitic Triterpene Potency

Gypsogenic Acid: Key Application Scenarios


Agricultural Antimicrobial Research

Research programs focused on developing new agricultural antimicrobials should prioritize gypsogenic acid. Its potent and selective activity against *Ralstonia solanacearum* (MIC 3.12 µg/mL) [1] and its unique activity against *Macrophomina phaseolina* (MIC 250 µg/mL) [1] provide a strong, evidence-based rationale for its use as a lead compound or positive control in assays. The compound's favorable cytotoxicity profile in human fibroblasts further supports its potential for development into a safe agricultural agent [1].

Saponin Biosynthesis and Metabolic Engineering

For enzymologists and plant biochemists studying the biosynthesis of bioactive saponins, gypsogenic acid is a critical substrate. Its superior catalytic efficiency (kcat/Km of 6.5 × 10³ s⁻¹M⁻¹) with the glucosyltransferase UGT74M1 [2] makes it the preferred aglycone for in vitro enzymatic assays aimed at producing monodesmosidic saponins. This quantitative advantage can streamline the development of biosynthetic pathways for high-value triterpene glycosides.

Anti-Parasitic Drug Discovery Benchmark

In the field of anti-parasitic drug discovery, gypsogenic acid serves as a valuable benchmark compound. Its established IC50 of 56.6 µM against *Trypanosoma cruzi* provides a quantitative reference point for screening new derivatives or natural product extracts. Its distinct potency profile relative to ursolic and oleanolic acids aids in structure-activity relationship (SAR) studies aimed at optimizing the trypanocidal pharmacophore.

Application
Selection Property
Validation Focus
Phytopathogen antimicrobial screening
Dicarboxylate triterpene selectivity
Pathogen-specific MIC and cytotoxicity threshold endpoints
Saponin biosynthetic pathway studies
UGT glucosylation substrate efficiency
Catalytic efficiency endpoint review
Antiparasitic trypanocidal assay
Cross-study IC50 potency context
Trypanocidal activity and species/strain review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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